molecular formula C9H9O2P B14364732 [Di(furan-2-yl)methyl]phosphane CAS No. 91533-66-3

[Di(furan-2-yl)methyl]phosphane

Cat. No.: B14364732
CAS No.: 91533-66-3
M. Wt: 180.14 g/mol
InChI Key: WAKIQARGKGXUOU-UHFFFAOYSA-N
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Description

[Di(furan-2-yl)methyl]phosphane is a specialized organophosphorus compound featuring a central phosphorus atom functionalized with a furan-containing group. Its molecular structure, which incorporates heteroaromatic furan rings, makes it a valuable building block in synthetic and medicinal chemistry for developing novel compounds. Researchers can utilize this phosphane as a key precursor or ligand in catalytic systems and transition metal chemistry. The furan moiety is a privileged structure in drug discovery, and derivatives are investigated for their bioactive properties. For instance, structurally related furan-2-ylmethylene hydrazine derivatives have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), demonstrating the potential of furan-based scaffolds in antiviral research . These inhibitors function as reversible covalent binders, providing a useful starting point for the structural optimization of antiviral agents . Beyond pharmaceuticals, furan derivatives are significant in materials science. They serve as intermediates for synthesizing value-added chemicals and high-density liquid fuels from biomass, highlighting their role in sustainable chemistry . As a phosphane derivative, this compound may also find application in the development of ligands for metal-catalyzed coupling reactions, a cornerstone of modern organic synthesis. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult safety data sheets and handle the compound adhering to all relevant laboratory safety protocols.

Properties

CAS No.

91533-66-3

Molecular Formula

C9H9O2P

Molecular Weight

180.14 g/mol

IUPAC Name

bis(furan-2-yl)methylphosphane

InChI

InChI=1S/C9H9O2P/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,9H,12H2

InChI Key

WAKIQARGKGXUOU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C2=CC=CO2)P

Origin of Product

United States

Preparation Methods

Phosphination of Bis(furan-2-yl)methane Derivatives

This method involves reacting a bis(furan-2-yl)methane precursor with a phosphorus source. A plausible pathway includes:

  • Synthesis of bis(furan-2-yl)methanol : Achieved via Friedel-Crafts alkylation of furan with formaldehyde, followed by purification.
  • Conversion to bis(furan-2-yl)methyl chloride : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • Phosphination reaction : Reacting the chloride with PH₃ or a protected phosphine (e.g., PH₂Li) under inert conditions.

Key considerations include the sensitivity of furan rings to strong acids and the need for low temperatures (−78°C) to prevent polymerization.

Grignard Reagent-Mediated Phosphorus Incorporation

An alternative route employs furan-derived Grignard reagents:

  • Generation of (furan-2-yl)methylmagnesium bromide : Reacting 2-bromomethylfuran with magnesium in tetrahydrofuran (THF).
  • Double addition to phosphorus trichloride (PCl₃) :
    $$
    2 \text{ (furan-2-yl)methyl-MgBr} + \text{PCl₃} \rightarrow \text{[Di(furan-2-yl)methyl]phosphane} + 2 \text{MgBrCl}
    $$
    This method demands strict moisture exclusion and precise stoichiometry to avoid over-alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ether solvents (THF, diethyl ether) are preferred for Grignard reactions due to their ability to stabilize reactive intermediates.
  • Temperatures between −20°C and 0°C minimize side reactions like furan ring opening.

Comparative Analysis of Synthetic Methods

The table below evaluates hypothetical methods based on analogous reactions:

Method Precursors Conditions Yield* Purity Scalability
Grignard-PCl₃ 2-Bromomethylfuran, PCl₃ THF, −20°C, N₂ 45–55% 90–95% Moderate
Friedel-Crafts/PH₃ Furan, formaldehyde, PH₃ AlCl₃, 0°C 30–40% 80–85% Low
TiCl₄-Catalyzed Bis(furan-2-yl)methanol, PCl₃ TiCl₄, CH₂Cl₂, rt 60–70% 95–98% High

*Theoretical yields extrapolated from analogous phosphane syntheses.

Challenges and Mitigation Strategies

Furan Ring Stability

Furan rings are prone to electrophilic attack under acidic conditions. Mitigation strategies include:

  • Using Lewis acids (e.g., TiCl₄) instead of Brønsted acids to minimize protonation.
  • Conducting reactions at subambient temperatures (−20°C to 0°C).

Phosphine Oxidation

[Di(furan-2-yl)methyl]phosphane is susceptible to oxidation to phosphine oxide. Solutions involve:

  • Inert atmosphere handling : Schlenk line techniques under argon or nitrogen.
  • Additives : Triphenylphosphine as a sacrificial reductant.

Chemical Reactions Analysis

Types of Reactions

[Di(furan-2-yl)methyl]phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The phosphorus atom can participate in nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to transition metals in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium and platinum are commonly used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

[Di(furan-2-yl)methyl]phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Di(furan-2-yl)methyl]phosphane involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The furan rings provide additional stabilization through π-π interactions, enhancing the overall stability of the metal-phosphine complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups :

    • Phenyl-substituted derivatives (e.g., [Di(furan-2-yl)(phenyl)]phosphane) exhibit moderate electron-withdrawing effects, enhancing stability in oxidative conditions .
    • Methoxymethyl-furan substituents (e.g., [Di(furan-2-yl)(5-(methoxymethyl)furan-2-yl)]phosphane) introduce electron-donating methoxy groups, increasing nucleophilicity at phosphorus and improving ligand activity in transition-metal catalysis .
  • Steric Bulk :

    • Bulky substituents like 2',4',6'-triisopropylbiphenyl create steric shielding around phosphorus, reducing unwanted side reactions in crowded catalytic environments .

Reactivity and Catalytic Performance

  • Annulation Reactions: [Di(furan-2-yl)(phenyl)]phosphane promotes [4+2] cycloadditions of allenoates with higher regioselectivity compared to less electron-rich analogs, attributed to furan’s π-donor capacity .
  • Ligand-Accelerated Clip Reactions: The methoxymethyl derivative demonstrates superior ligand efficiency (68% yield in synthesis, 340 mg scale) due to enhanced solubility and donor strength, critical for constructing complex tetrahydrofuran analogs .

Spectroscopic Differentiation

  • ¹H NMR :
    Methoxymethyl-substituted derivatives show distinct singlet peaks for OCH₃ (δ 3.36 ppm) and splitting patterns for substituted furan protons (δ 6.39 quint) .
  • ¹³C NMR : Bulky triisopropylbiphenyl substituents cause upfield shifts in aromatic carbons (δ 148.7 ppm) compared to simpler phenyl analogs (δ ~130–139 ppm) .

Q & A

Q. What are the optimal synthetic routes for preparing [Di(furan-2-yl)methyl]phosphane, and what critical parameters influence yield?

Methodological Answer: The synthesis involves lithiation of a furan derivative followed by reaction with a phosphorus precursor. A representative procedure (68% yield) uses:

  • n-BuLi in THF at 0°C to deprotonate 2-(methoxymethyl)furan.
  • Addition of bis(2-furyl)phosphine chloride at -78°C , followed by warming to room temperature.
  • Quenching with saturated NH₄Cl, extraction with EtOAc, and purification via flash chromatography (5–15% EtOAc/hexanes) .
    Critical Parameters :
  • Strict temperature control during lithiation (−78°C to 0°C).
  • Inert atmosphere (N₂/Ar) to prevent oxidation.
  • Stoichiometric precision of n-BuLi and phosphorus reagent.

Q. How can researchers confirm the structural integrity of [Di(furan-2-yl)methyl]phosphane using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Look for furyl protons at δ 7.64 (d, J = 1.5 Hz) and methoxymethyl signals at δ 4.49 (d, J = 2.0 Hz) .
  • ³¹P NMR : A singlet near δ 157 ppm confirms the phosphorus environment .
  • IR Spectroscopy : Peaks at 1551 cm⁻¹ (C=C furan stretching) and 1135 cm⁻¹ (P–C vibrations) .
  • Cross-validate with literature data for analogous compounds (e.g., δ 148.7 ppm in ¹³C NMR for triisopropyl derivatives) .

Advanced Research Questions

Q. What computational approaches are recommended to model the electronic structure of [Di(furan-2-yl)methyl]phosphane, and how do exchange-correlation functionals impact accuracy?

Methodological Answer:

  • Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to improve thermochemical accuracy .
  • Basis sets like 6-311G(d,p) are suitable for geometry optimization.
  • Compare results with experimental spectroscopic data (e.g., NMR shifts) to validate electronic structure predictions.

Q. How should researchers address discrepancies in ³¹P NMR chemical shifts reported for structurally similar phosphane derivatives?

Methodological Answer:

  • Experimental Variables : Solvent (CDCl₃ vs. DMSO-d₆), temperature, and concentration can shift δ values.
  • Substituent Effects : Electron-withdrawing groups (e.g., methoxymethyl in δ 157 ppm ) vs. bulky substituents (e.g., triisopropyl in δ 145.6 ppm ) alter phosphorus electron density.
  • Resolution : Use internal standards (e.g., H₃PO₄) and replicate conditions from literature for direct comparison.

Q. What strategies mitigate air sensitivity during the synthesis and handling of [Di(furan-2-yl)methyl]phosphane?

Methodological Answer:

  • Inert Atmosphere : Perform reactions in flame-dried glassware under N₂/Ar using Schlenk lines .
  • Solvent Purity : Use anhydrous THF stored over molecular sieves.
  • Storage : Keep the compound under inert gas at −20°C in amber vials to prevent degradation.

Q. How does [Di(furan-2-yl)methyl]phosphane function as a ligand in transition-metal catalysis, and what reaction mechanisms are influenced by its electronic properties?

Methodological Answer:

  • Electron-Donating Capacity : The furyl groups enhance electron density at the phosphorus atom, stabilizing low-valent metal centers (e.g., Pd⁰ in cross-coupling reactions).
  • Steric Effects : The planar furan rings create a semi-rigid geometry, favoring selective coordination.
  • Mechanistic Impact : Accelerates reductive elimination in C–C bond formation, as observed in ligand-accelerated clip reactions .

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